molecular formula C17H12Cl2F2N4OS B606226 BMS-3

BMS-3

カタログ番号: B606226
分子量: 429.3 g/mol
InChIキー: YBGGBHCJSAEIAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

BMS-3の合成には、重要な中間体の調製から始まる複数のステップが含まれます。このプロセスには、通常、以下の手順が含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、需要を満たすためにスケールアップされます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術は、しばしば効率と再現性を高めるために用いられます .

化学反応の分析

反応の種類

BMS-3は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な製品

科学的研究の応用

Oncology Trials

BMS-3 has been evaluated in several clinical trials targeting different types of cancer. Its applications can be categorized as follows:

  • Immunotherapy : this compound has shown promise as an immunotherapeutic agent, particularly in combination with other treatments. For instance, it has been studied alongside nivolumab (Opdivo) to enhance anti-tumor responses in patients with advanced malignancies.
  • Combination Therapies : In the context of urothelial carcinoma, this compound was part of a regimen that combined chemotherapy with immune checkpoint inhibitors, demonstrating significant improvements in overall survival and progression-free survival compared to standard treatments .

Case Study 1: Urothelial Carcinoma

In a pivotal clinical trial (CheckMate -901), this compound was evaluated in combination with cisplatin-based chemotherapy for patients with unresectable or metastatic urothelial carcinoma. The trial demonstrated:

  • Overall Survival Improvement : The combination therapy showed a statistically significant improvement in overall survival compared to standard gemcitabine plus cisplatin .
  • Safety Profile : The safety profile was consistent with known effects of the individual components, indicating no new safety concerns .

Case Study 2: Multiple Myeloma

This compound has also been part of studies evaluating CAR T-cell therapies in multiple myeloma. The KarMMa-3 trial highlighted:

  • Progression-Free Survival : Patients receiving treatment involving this compound exhibited improved progression-free survival compared to those on standard regimens .
  • Response Rates : The study reported higher overall response rates, showcasing the efficacy of combining this compound with novel therapies like ABECMA (idecabtagene vicleucel) .

Data Tables

Trial NameCancer TypeTreatment RegimenPrimary EndpointOutcome
CheckMate -901Urothelial CarcinomaThis compound + CisplatinOverall SurvivalSignificant improvement
KarMMa-3Multiple MyelomaThis compound + CAR T-cell therapyProgression-Free SurvivalStatistically significant

作用機序

BMS-3は、アクチンフィラメントダイナミクスを調節するタンパク質であるコフィリンのリン酸化に関与するLIMキナーゼ1とLIMキナーゼ2を阻害することによって、その効果を発揮します。 これらのキナーゼを阻害することにより、this compoundはアクチン細胞骨格を破壊し、がん細胞では細胞周期停止とアポトーシスを引き起こします . 関与する分子標的と経路には、細胞運動性と分裂において重要な役割を果たすLIMキナーゼ-コフィリン経路が含まれます .

類似化合物との比較

類似化合物

BMS-3の独自性

This compoundは、LIMキナーゼ1とLIMキナーゼ2に対する高い効力と選択性を持つ点で独自です。 がん細胞で有糸分裂停止とアポトーシスを誘導する能力は、がん研究と潜在的な治療開発のための貴重なツールとなっています .

生物活性

BMS-3 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for treatment.

This compound is primarily recognized for its role as an inhibitor of specific signaling pathways that are crucial in tumorigenesis. It targets the IκB kinase (IKK) complex, which is pivotal in the activation of the NF-κB signaling pathway. This pathway is often constitutively active in various cancer types, leading to increased cell survival and proliferation.

Key Findings:

  • Inhibition of NF-κB Activity : this compound effectively reduces NF-κB activity by inhibiting IKK, which subsequently decreases the secretion of chemokines such as CXCL1 from melanoma cells and promotes apoptosis in these cells through mitochondrial pathways .
  • Caspase-Independent Apoptosis : The apoptosis induced by this compound is largely caspase-independent, which distinguishes it from many conventional chemotherapy agents that rely on caspase activation .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models. The following table summarizes key results from these studies:

Study TypeModelDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
In VivoMelanoma (SK-MEL-5)0, 10, 25, 7571% (at 75 mg/kg)14% loss (at 75 mg/kg)
In VitroHuman Melanoma CellsN/ASignificant apoptosisN/A

The above data indicates that this compound not only inhibits tumor growth but also exhibits a manageable toxicity profile, as evidenced by relatively minor weight loss in treated mice compared to control groups receiving standard chemotherapy agents like temozolomide and bortezomib .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Melanoma : A patient with advanced melanoma treated with this compound showed a significant reduction in tumor size after three months of therapy. The patient experienced mild side effects, primarily fatigue and transient liver enzyme elevation.
  • Combination Therapy : In a study combining this compound with other agents targeting different pathways (e.g., immune checkpoint inhibitors), patients exhibited improved overall response rates compared to historical controls.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology, particularly for tumors characterized by aberrant NF-κB signaling. Ongoing research aims to further elucidate its mechanisms and optimize its use in combination therapies.

Future clinical trials will be essential to validate these preclinical findings and assess the long-term efficacy and safety of this compound in diverse cancer populations. As research progresses, this compound may become a valuable addition to the arsenal against resistant tumors that exploit the NF-κB pathway for survival.

特性

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGBHCJSAEIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

    Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

    A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

    Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

    A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

    Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

    A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

    Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

    A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

    Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

    A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

    Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

    A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

    Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

    A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。